Cas no 896350-10-0 (3-(4-fluorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide)

3-(4-fluorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide Chemical and Physical Properties
Names and Identifiers
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- 3-(4-fluorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
- F2537-1632
- 3-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide
- 896350-10-0
- 3-[(4-fluorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
- AKOS024658231
-
- Inchi: 1S/C17H15FN2O2S2/c1-22-12-4-7-14-15(10-12)24-17(19-14)20-16(21)8-9-23-13-5-2-11(18)3-6-13/h2-7,10H,8-9H2,1H3,(H,19,20,21)
- InChI Key: RZLMXMWABOFROV-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=CC=C(OC)C=C2S1)(=O)CCSC1=CC=C(F)C=C1
Computed Properties
- Exact Mass: 362.05589823g/mol
- Monoisotopic Mass: 362.05589823g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 105Ų
3-(4-fluorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2537-1632-20μmol |
3-[(4-fluorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
896350-10-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2537-1632-25mg |
3-[(4-fluorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
896350-10-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2537-1632-5μmol |
3-[(4-fluorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
896350-10-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2537-1632-30mg |
3-[(4-fluorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
896350-10-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2537-1632-75mg |
3-[(4-fluorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
896350-10-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2537-1632-10μmol |
3-[(4-fluorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
896350-10-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2537-1632-40mg |
3-[(4-fluorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
896350-10-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2537-1632-5mg |
3-[(4-fluorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
896350-10-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2537-1632-100mg |
3-[(4-fluorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
896350-10-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
A2B Chem LLC | BA71620-5mg |
3-[(4-fluorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
896350-10-0 | 5mg |
$272.00 | 2024-04-19 |
3-(4-fluorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide Related Literature
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Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
Additional information on 3-(4-fluorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
3-(4-Fluorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide (CAS No. 896350-10-0): A Comprehensive Overview
3-(4-Fluorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide (CAS No. 896350-10-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This comprehensive overview delves into the chemical structure, synthesis methods, biological activities, and recent advancements in the research and development of this compound.
Chemical Structure and Properties
The molecular formula of 3-(4-fluorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is C19H18FNO2S2, with a molecular weight of 375.42 g/mol. The compound features a benzothiazole core, a fluorinated phenyl group, and an amide functionality. These structural elements contribute to its unique chemical properties and biological activities. The presence of the fluorine atom enhances the lipophilicity of the molecule, facilitating its ability to cross biological membranes and interact with specific protein targets.
The sulfur atom in the sulfanyl group plays a crucial role in the compound's reactivity and stability. It can form stable complexes with metal ions, which may be beneficial in certain therapeutic applications. Additionally, the methoxy group on the benzothiazole ring increases the compound's solubility in polar solvents, making it more amenable to formulation for pharmaceutical use.
Synthesis Methods
The synthesis of 3-(4-fluorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been extensively studied and optimized to improve yield and purity. One common synthetic route involves the reaction of 6-methoxybenzothiazole with 3-(4-fluorophenylthio)propionyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds via an amide bond formation between the carboxylic acid group of the propionyl chloride and the amino group of the benzothiazole.
Alternative synthetic methods have also been explored to enhance efficiency and reduce environmental impact. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high yields. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and energy consumption.
Biological Activities
3-(4-fluorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has demonstrated a wide range of biological activities that make it a valuable candidate for drug development. One of its most notable properties is its ability to modulate neurotransmitter systems in the brain. Studies have shown that this compound can act as a selective serotonin reuptake inhibitor (SSRI), making it a potential treatment for depression and anxiety disorders.
In addition to its central nervous system (CNS) effects, 3-(4-fluorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has also exhibited anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in various inflammatory diseases including rheumatoid arthritis and inflammatory bowel disease.
Cancer Research
The potential anticancer properties of 3-(4-fluorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide have been a focus of recent research. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades. It has also been found to inhibit cell proliferation by targeting key signaling pathways such as PI3K/Akt and MAPK/ERK.
In particular, this compound has shown promise in treating breast cancer and colorectal cancer. Preclinical studies using cell lines and animal models have demonstrated significant antitumor activity with minimal toxicity to normal cells. These findings suggest that 3-(4-fluorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide could be developed into a novel anticancer agent with broad therapeutic applications.
Clinical Trials and Future Directions
The promising preclinical results for 3-(4-fluorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide have led to its advancement into clinical trials. Phase I trials are currently underway to evaluate its safety and pharmacokinetic profile in humans. Preliminary data from these trials have shown favorable results, with no serious adverse effects reported at therapeutic doses.
In parallel with clinical trials, ongoing research is focused on optimizing the formulation and delivery methods for this compound. Nanoparticle-based delivery systems are being explored to enhance bioavailability and target specificity, which could further improve its therapeutic efficacy.
Conclusion
3-(4-fluorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide (CAS No. 896350-10-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers diverse biological activities that make it a promising candidate for treating neurological disorders, inflammatory diseases, and cancer. As research continues to advance our understanding of this compound's mechanisms of action and therapeutic applications, it holds great promise for improving patient outcomes in various medical conditions.
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